

A Comprehensive Technical Guide to CAS 915095-86-2: An Empagliflozin Intermediate

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Compound of Interest

Compound Name: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Cat. No.: B151110

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound with CAS number 915095-86-2. This key intermediate, instrumental in the synthesis of the SGLT2 inhibitor Empagliflozin, is explored in detail, covering its nomenclature, physicochemical properties, and synthetic protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Compound Identification and Synonyms

The compound identified by CAS number 915095-86-2 is a halogenated benzophenone derivative. Its systematic chemical name is **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone**. Due to its role as a precursor in the production of the anti-diabetic drug Empagliflozin, it is also known by several other common names and impurity designations.

A comprehensive list of its synonyms is provided below:

- Empagliflozin Intermediate-I
- Empagliflozin Impurity 48

- Englenet Impurity 16
- 2-chloro-4'-fluoro-5-iodobenzophenone
- (2-Chloro-5-iodobenzyl)(4-fluorophenyl)methanone
- Methanone, (2-chloro-5-iodophenyl)(4-fluorophenyl)-

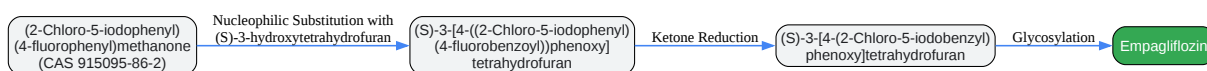
Physicochemical Data

A summary of the key quantitative and qualitative physicochemical properties of **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	915095-86-2
Molecular Formula	C ₁₃ H ₇ ClFIO
Molecular Weight	360.55 g/mol
Appearance	White to off-white powder or solid
Melting Point	64-70 °C
Solubility	Soluble in organic solvents such as dichloromethane, acetone, and ethanol.
Purity (Typical)	≥98%

Role in Empagliflozin Synthesis: A Logical Workflow

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is a critical starting material in a key synthetic route for Empagliflozin. The following diagram illustrates the logical progression from this intermediate to the final active pharmaceutical ingredient (API).



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Caption: Synthetic pathway from the key intermediate to Empagliflozin.

Experimental Protocols

Detailed methodologies for the synthesis of **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** and its subsequent conversion in the synthesis of Empagliflozin are provided below. These protocols are based on publicly available scientific literature and patents.

Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

This synthesis is typically achieved through a Friedel-Crafts acylation reaction.

Materials:

- 2-Chloro-5-iodobenzoic acid
- Oxalyl chloride or Thionyl chloride
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Fluorobenzene
- Aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Sodium hydroxide (NaOH), 1M solution

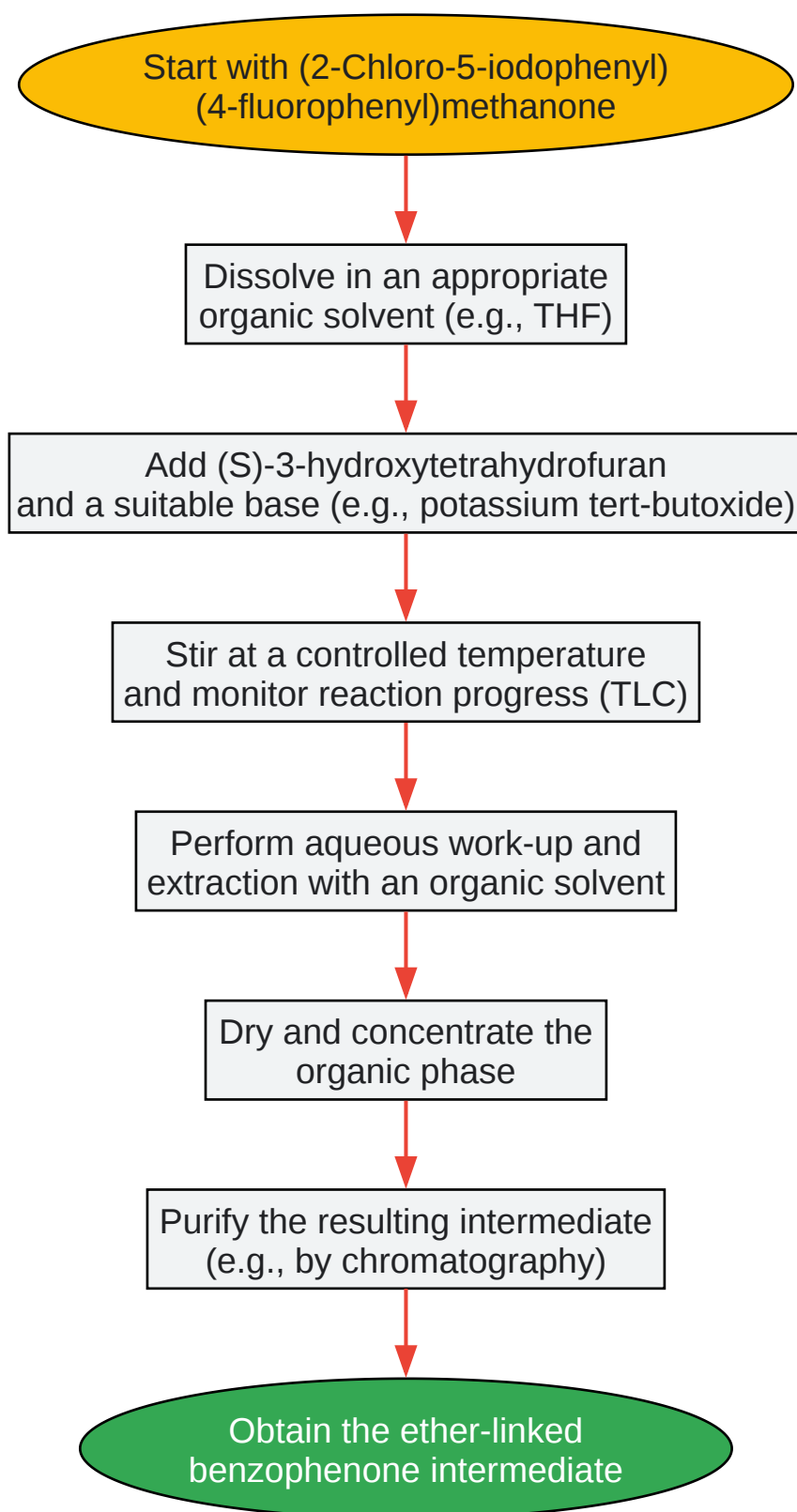
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- **Acid Chloride Formation:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-iodobenzoic acid in dichloromethane. Add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride to the suspension at room temperature. Stir the mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
- **Friedel-Crafts Acylation:** In a separate flask, add fluorobenzene and anhydrous aluminum chloride to dichloromethane and cool the mixture in an ice bath to 0-5 °C. To this cooled mixture, slowly add the freshly prepared 2-chloro-5-iodobenzoyl chloride solution from the previous step, ensuring the temperature is maintained below 10 °C.
- **Reaction Monitoring and Quenching:** Allow the reaction mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- **Work-up and Isolation:** Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, 1M NaOH solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography on silica gel to yield a white to off-white solid.^[1]

Subsequent Steps in Empagliflozin Synthesis

The following diagram outlines the experimental workflow for the conversion of **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** to a downstream intermediate of Empagliflozin.



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Caption: Workflow for the synthesis of a key Empagliflozin precursor.

This guide provides a foundational understanding of CAS 915095-86-2 for professionals in the pharmaceutical field. For further details on specific reaction conditions and safety precautions, it is recommended to consult relevant patents and peer-reviewed scientific literature.

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References

- 1. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis - chemicalbook [chemicalbook.com]
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